Sulfamethoxazole-13C6
Overview
Description
Sulfamethoxazole-13C6 is a 13C-labeled version of Sulfamethoxazole, a sulfonamide bacteriostatic antibiotic. This compound is primarily used in scientific research to study drug metabolism and pharmacokinetics. Sulfamethoxazole itself is a competitive antagonist of para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamethoxazole-13C6 involves the incorporation of 13C isotopes into the Sulfamethoxazole molecule. This is typically achieved through a series of chemical reactions that replace the carbon atoms in the phenyl ring with 13C-labeled carbon atoms. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of 13C-labeled reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of 13C isotopes. The production is carried out under stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulfamethoxazole-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Sulfamethoxazole-13C6 is widely used in scientific research for various applications, including:
Chemistry: Used to study the chemical properties and reactivity of Sulfamethoxazole.
Biology: Used to investigate the biological effects and mechanisms of action of Sulfamethoxazole.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sulfamethoxazole.
Industry: Used in the development and testing of new antibiotics and other pharmaceutical compounds.
Mechanism of Action
Sulfamethoxazole-13C6 exerts its effects by inhibiting bacterial dihydrofolic acid synthesis. This is due to its structural similarity to para-aminobenzoic acid (PABA), which is a substrate for the enzyme dihydropteroate synthase. By competing with PABA, this compound prevents the synthesis of dihydrofolic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: The non-labeled version of Sulfamethoxazole-13C6.
Sulfamethoxazole-d4: A deuterium-labeled version of Sulfamethoxazole.
Sulfamethoxazole sodium: A sodium salt form of Sulfamethoxazole.
Uniqueness
This compound is unique due to its 13C labeling, which makes it particularly useful for studying metabolic pathways and drug interactions. The incorporation of 13C isotopes allows for precise tracking and analysis using techniques such as mass spectrometry .
Properties
IUPAC Name |
4-amino-N-(5-methyl-1,2-oxazol-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,8+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKIGFTWXXRPMT-AHBHZWPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746783 | |
Record name | 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)(~13~C_6_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-90-0 | |
Record name | 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)(~13~C_6_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1196157-90-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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